
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12, interleukin-23, and type I interferons. By inhibiting TYK2, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. This compound has also been shown to have a favorable safety profile in animal studies, with no significant toxic effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, this compound may have limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability. These factors may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide. One area of focus is the optimization of the pharmacokinetic properties of this compound to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, and to determine its potential for use in combination with other therapies for autoimmune diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves several steps. The first step involves the reaction of 4-bromophenol with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then reduced using palladium on carbon to obtain 2-(4-bromophenoxy)-N-(4-aminophenyl)acetamide. The final step involves the reaction of this compound with 4-((4-methylpiperazin-1-yl)sulfonyl)phenylboronic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of the TYK2 enzyme, which plays a key role in the signaling pathways involved in autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4S/c1-22-10-12-23(13-11-22)28(25,26)18-8-4-16(5-9-18)21-19(24)14-27-17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGZTEYRGIINLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

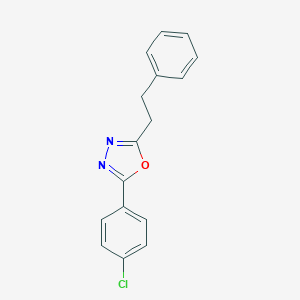
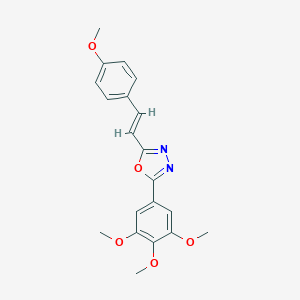
![4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B468372.png)
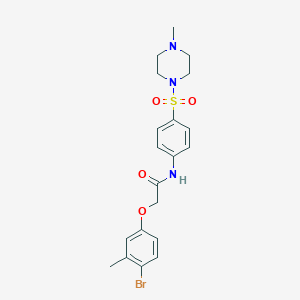
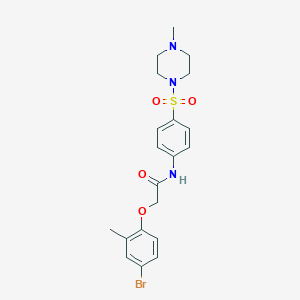
![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
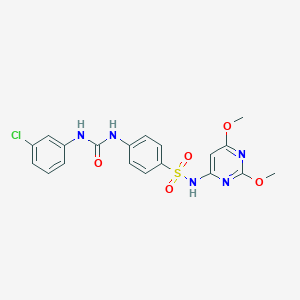

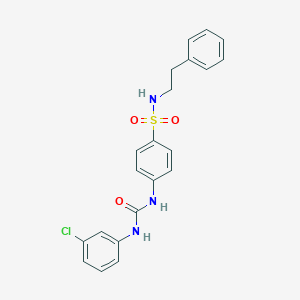
![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)
